molecular formula C9H9NO3 B1606953 2,3-Dihydro-1,4-benzodioxine-2-carboxamide CAS No. 33070-04-1

2,3-Dihydro-1,4-benzodioxine-2-carboxamide

Katalognummer B1606953
CAS-Nummer: 33070-04-1
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: LIQWNOWUUZXEPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound with the molecular formula C9H9NO3 . It is also known by other names such as 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid amide .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide consists of a benzodioxine ring attached to a carboxamide group . The InChI key for this compound is LIQWNOWUUZXEPC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is 179.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The chemical compound 2,3-Dihydro-1,4-benzodioxine-2-carboxamide is utilized in synthesizing various derivatives with potential therapeutic applications. For instance, it reacts with nucleophilic amines to form 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one, which are precursors for therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Biocatalysis and Enantioselectivity

  • Enantioselective Synthesis : The compound serves as a valuable chiral synthon for enantiospecific synthesis of therapeutic agents. For example, it is used in the efficient preparation of both enantiomers of chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, important in pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).

Therapeutic Potential and Applications

  • Antibacterial and Anti-Inflammatory Properties : Derivatives of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide exhibit significant antibacterial and anti-inflammatory activities. These properties make them potential candidates for developing new therapeutic agents for treating infections and inflammation-related conditions (Abbasi et al., 2017).

Inhibitory Activity and Pharmaceutical Relevance

  • Enzyme Inhibition : Compounds derived from 2,3-Dihydro-1,4-benzodioxine-2-carboxamide have shown moderate inhibitory activity against enzymes like lipoxygenase, indicating their potential as therapeutic agents in treating conditions associated with enzyme dysregulation (Abbasi et al., 2020).

Eigenschaften

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQWNOWUUZXEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284291
Record name 2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-2-carboxamide

CAS RN

33070-04-1
Record name 33070-04-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
2,3-Dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
2,3-Dihydro-1,4-benzodioxine-2-carboxamide

Citations

For This Compound
10
Citations
H Khalilullah, S Khan, M Jawed Ahsan… - Anti-Infective …, 2012 - ingentaconnect.com
A series of 4-thiazolidinone derivatives containing 1,4-benzodioxane ring system was synthesized starting from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide. The synthesized …
Number of citations: 1 www.ingentaconnect.com
S Bharadwaj, AK Rao, VD Dwivedi… - Journal of …, 2021 - Taylor & Francis
Recent Zika virus (ZIKV) outbreak and association with human diseases such as neurological disorders have raised global health concerns. However, in the absence of an approved …
Number of citations: 30 www.tandfonline.com
ML Bolognesi, R Budriesi, A Cavalli… - Journal of medicinal …, 1999 - ACS Publications
WB 4101 (1)-related benzodioxanes were synthesized by replacing the ethylene chain separating the amine and the phenoxy units of 1 with a cyclopentanol moiety, a feature of 6,7-…
Number of citations: 34 pubs.acs.org
D Giardina, D Martarelli, G Sagratini… - Journal of medicinal …, 2009 - ACS Publications
Doxazosin analogues 1−3 and 1a were synthesized and investigated at α 1 -adrenoceptors and PC-3, DU-145, and LNCaP human prostate cancer cells. Compound 1 (cyclodoxazosin) …
Number of citations: 31 pubs.acs.org
D Mabire, S Coupa, C Adelinet… - Journal of medicinal …, 2005 - ACS Publications
We describe the discovery and the structure−activity relationship of a new series of quinoline derivatives acting as selective and highly potent noncompetitive mGlu1 antagonists. We …
Number of citations: 100 pubs.acs.org
H Khalilullah, S Khan, MJ Ahsan, B Ahmed - Bull. Korean Chem. Soc, 2012 - academia.edu
In continuance of our search for newer antihepatotoxic agents some novel thiazolidinone derivatives containing 1, 4-benzodioxane ring system were synthesized starting from 2, 3-…
Number of citations: 7 www.academia.edu
Y Amano, I Namatame, Y Tateishi… - … Section D: Biological …, 2015 - scripts.iucr.org
Trypanosoma cruzi causes Chagas disease, a severe disease affecting 8–10 million people in Latin America. While nifurtimox and benznidazole are used to treat this disease, their …
Number of citations: 28 scripts.iucr.org
SA Hamed, LS Abd, DS Abd - Biochemical & Cellular …, 2021 - search.ebscohost.com
A new series of derivatives aromatic 4-thiazolidinones were synthesized. ethyl diethylglycinate (1) was obtained by direct reaction of secondary aliphatic amine with chloroethylacetate, …
Number of citations: 1 search.ebscohost.com
JE Sears, G Hoppe - Transactions of the American …, 2013 - ncbi.nlm.nih.gov
Purpose To discover novel small molecules that inhibit hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), a key enzyme that regulates the posttranslational stability and hence …
Number of citations: 9 www.ncbi.nlm.nih.gov
C Davrinche, E Nguyen-Tri-Xuong, Y El Hamad… - European journal of …, 1992 - Elsevier
The authors describe the O N -(dialkylaminoalkyl) amide-oximes, benzodioxanic hydroximates and also the acetylated derivatives of the former compounds (I) which are detoxified. The …
Number of citations: 6 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.